(3-chloro-2-nitrophenyl)methanol
Overview
Description
(3-chloro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
(3-chloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Safety and Hazards
This compound is classified as an irritant, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust masks, eyeshields, and gloves .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2-nitrobenzyl alcohol are the respiratory system, eyes, and skin . The compound interacts with these targets, causing various physiological responses.
Mode of Action
It’s known that alcohols generally react with a hydrogen halide, producing an alkyl halide and water . This reaction involves the conversion of the alcohol’s -OH into a better leaving group through an intermediate .
Biochemical Pathways
Alcohols typically participate in dehydration and oxidation reactions, which can affect various biochemical pathways .
Pharmacokinetics
The compound is known to be solid at room temperature and has a melting point of 65-69 °c . These properties could influence its bioavailability.
Result of Action
It’s known that the oxidation of alcohols can result in the formation of aldehydes and further oxidation can lead to the formation of carboxylic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-nitrobenzyl alcohol. For instance, the compound is known to be water-soluble, which means it may spread in water systems . Additionally, its storage temperature (2-8°C) could also affect its stability .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-nitrobenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses and detoxification processes. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity and stability of the enzymes, thereby affecting the overall biochemical pathways .
Cellular Effects
The effects of 3-Chloro-2-nitrobenzyl alcohol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-2-nitrobenzyl alcohol can modulate the expression of genes involved in stress responses and metabolic pathways. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Chloro-2-nitrobenzyl alcohol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species. Additionally, 3-Chloro-2-nitrobenzyl alcohol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-nitrobenzyl alcohol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-nitrobenzyl alcohol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-nitrobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3-Chloro-2-nitrobenzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and detoxification processes. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and overall metabolic balance. These interactions are crucial for understanding the compound’s impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-2-nitrobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 3-Chloro-2-nitrobenzyl alcohol may be transported into the mitochondria, where it can affect mitochondrial function and energy production. Understanding these transport mechanisms is essential for elucidating the compound’s cellular effects .
Subcellular Localization
The subcellular localization of 3-Chloro-2-nitrobenzyl alcohol is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-nitrophenyl)methanol typically involves the nitration of 3-chlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, and subsequent reduction converts the nitro group to an alcohol. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving safety measures during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-nitrobenzaldehyde or 3-Chloro-2-nitrobenzoic acid.
Reduction: 3-Chloro-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzyl alcohol
- 4-Chloro-2-nitrobenzyl alcohol
- 3-Methyl-2-nitrobenzyl alcohol
- 5-Chloro-2-nitrobenzyl alcohol
Uniqueness
(3-chloro-2-nitrophenyl)methanol is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and nitro) influences its reactivity in substitution and reduction reactions .
Properties
IUPAC Name |
(3-chloro-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDJSXEFYWXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434112 | |
Record name | 3-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77158-86-2 | |
Record name | 3-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to analyze 3-Chloro-2-nitrobenzyl alcohol in the study?
A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the solid-phase CNBA. [] The FT-IR spectra were recorded in the 4000–400 cm⁻¹ region, while the FT-Raman spectra were recorded in the 4000–100 cm⁻¹ region. [] This approach allowed for a comprehensive understanding of the vibrational modes and structural characteristics of the molecule.
Q2: How were the experimental spectroscopic data of CNBA interpreted in the study?
A2: The interpretation of the experimental FT-IR and FT-Raman spectra was aided by computational chemistry. [] Specifically, the researchers performed Density Functional Theory (DFT) calculations using the B3LYP/6-31+G(d,p) method and basis set combination. [] This allowed for the optimization of the CNBA structure, calculation of vibrational frequencies, and comparison of theoretical and experimental spectra. This approach ensures a more robust and reliable interpretation of the spectroscopic data.
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